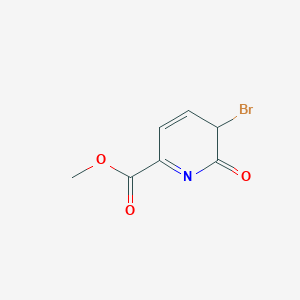
methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It features a pyridine ring substituted with a bromine atom, a keto group, and a carboxylate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate typically involves the bromination of methyl 2-oxo-3H-pyridine-6-carboxylate. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under reflux conditions in an appropriate solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The keto group can undergo reduction to form hydroxyl derivatives, while the pyridine ring can be oxidized under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution.
Hydroxyl Derivatives: Formed through reduction of the keto group.
Coupled Products: Formed through palladium-catalyzed coupling reactions.
Scientific Research Applications
Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary based on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
3-Bromo-2-methylpyridine: Shares the bromine substitution on the pyridine ring but lacks the keto and carboxylate ester groups.
Methyl 2-oxo-3H-pyridine-6-carboxylate: Similar structure but without the bromine atom.
Uniqueness: Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is unique due to the presence of both the bromine atom and the keto group, which confer distinct reactivity patterns.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-4H,1H3 |
InChI Key |
VIVOFMHXDZPWOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=O)C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
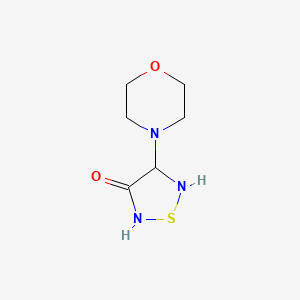
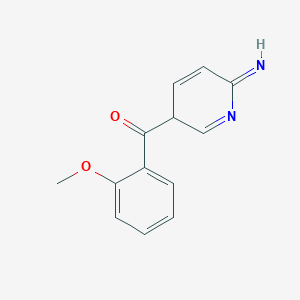
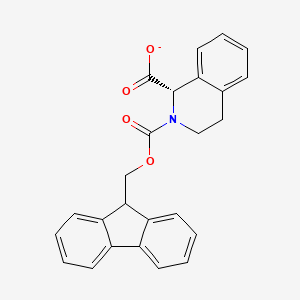
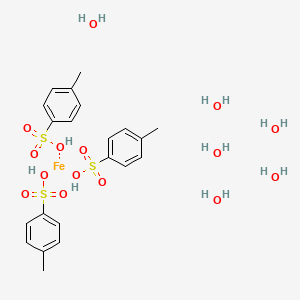
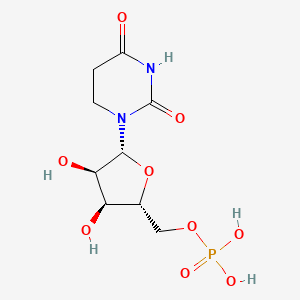
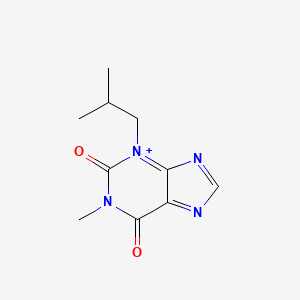
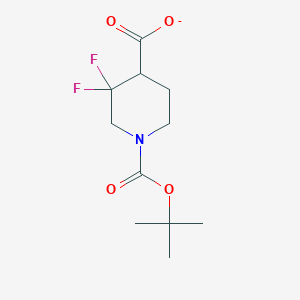
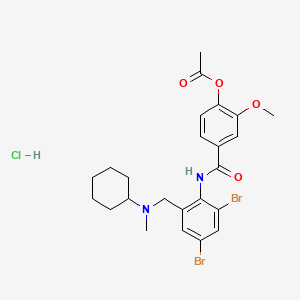
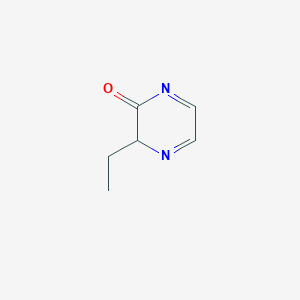

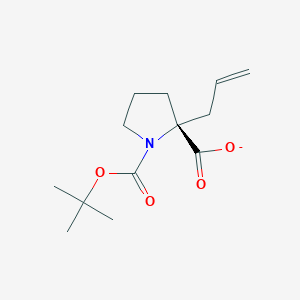
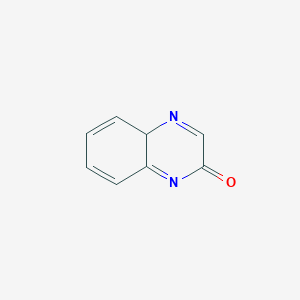
![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
